Home > Products > Screening Compounds P85670 > 1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide
1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide -

1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide

Catalog Number: EVT-4510371
CAS Number:
Molecular Formula: C18H12F4N4O2
Molecular Weight: 392.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Rimonabant [ [] ] is a prototypic cannabinoid type 1 (CB1) receptor antagonist/inverse agonist that was once used as an antiobesity drug. It comprises a pyrazole core surrounded by a carboxyamide with a terminal piperidine group (3-substituent), a 2,4-dichlorophenyl group (1-substituent), a 4-chlorophenyl group (5-substituent), and a methyl group (4-substituent).

AM251

Compound Description: AM251 [ [], [], [] ], also known as N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a highly selective CB1 receptor antagonist. It has been studied for its ability to inhibit cocaine-induced reinstatement of drug-seeking behavior [ [] ] and its effect on extracellular glutamate levels in the nucleus accumbens [ [] ]. In vitro studies have demonstrated that AM251 can inhibit cannabinoid agonist-induced internalization of CB1 receptors and attenuate the activation of extracellular signal-regulated kinases 1 and 2 and Akt by cannabinoid agonists [ [] ].

Compound Description: SR141716A [ [], [], [] ], chemically known as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride, is a CB1-selective antagonist. It has been shown to attenuate the protective effects of cannabinoid agonists against NMDA toxicity in cultured murine cerebrocortical neurons [ [] ] and oxidative neuronal injury [ [] ]. Additionally, SR141716A has been found to inhibit the binding of cannabinoid agonists to CB1 receptors [ [] ].

CP55,940

Compound Description: CP55,940 [ [], [], [], [] ], with the chemical name (–)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol, is a potent cannabinoid agonist. It demonstrates high affinity for both CB1 and CB2 receptors. Research has shown its effectiveness in stimulating guanosine 5′-O-(3-[35S]thio)triphosphate binding in cells expressing CB1 receptors [ [] ].

1-(2,4-Difluorophenyl)-1H-pyrazole

Compound Description: 1-(2,4-Difluorophenyl)-1H-pyrazole [ [], [] ] is a cyclometalating ligand used in the synthesis of cationic iridium(III) complexes. These complexes have been explored for their luminescence properties and potential application in blue-emitting electroluminescent devices [ [] ].

1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-cycloproyl-N-benzyl-amino)-2-propanols

Compound Description: A series of 1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-cycloproyl-N-benzyl-amino)-2-propanol derivatives [ [] ] have been synthesized and evaluated for their antifungal activity. The research found that these compounds exhibited significant activity against various fungi, highlighting the potential of this class of molecules as antifungal agents.

Properties

Product Name

1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide

IUPAC Name

1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide

Molecular Formula

C18H12F4N4O2

Molecular Weight

392.3 g/mol

InChI

InChI=1S/C18H12F4N4O2/c19-10-1-3-14(12(21)7-10)23-17(27)9-26-6-5-16(25-26)18(28)24-15-4-2-11(20)8-13(15)22/h1-8H,9H2,(H,23,27)(H,24,28)

InChI Key

NISHHYCLSZVKIU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)NC(=O)CN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.